2-Methyl-3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid
Overview
Description
2-Methyl-3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate benzoic acid derivative and introduce the naphthalene moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings in the compound can be substituted with various functional groups using reagents like halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-Methyl-3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(naphthalene-1-carbonylamino)benzoic acid
- 2-Methyl-3-(naphthalene-1-carbamothioylamino)benzoic acid
Uniqueness
2-Methyl-3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid is unique due to the presence of both the naphthalene and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds .
Properties
IUPAC Name |
2-methyl-3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-14(19(24)25)9-5-11-17(12)21-20(26)22-18(23)16-10-4-7-13-6-2-3-8-15(13)16/h2-11H,1H3,(H,24,25)(H2,21,22,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJIDBPYWHGRRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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